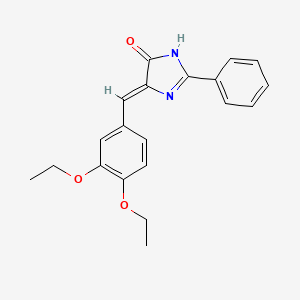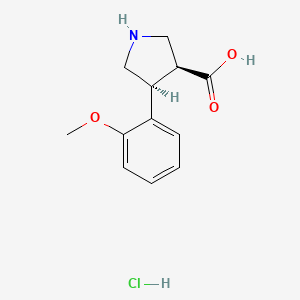
(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chiral compound with significant potential in pharmaceutical and chemical research. Its unique structure, featuring a pyrrolidine ring substituted with a methoxyphenyl group and a carboxylic acid moiety, makes it an interesting subject for various synthetic and analytical studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and (S)-proline.
Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
- (3S,4S)-4-Phenylpyrrolidine-3-carboxylic acid hydrochloride
- (3S,4S)-4-(2-Hydroxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride
- (3S,4S)-4-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparison:
Structural Differences: The presence of different substituents on the phenyl ring (e.g., methoxy, hydroxy, chloro) leads to variations in chemical reactivity and biological activity.
Unique Features: The methoxy group in (3S,4S)-4-(2-Methoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride imparts unique electronic and steric properties, influencing its interactions with molecular targets and its overall stability.
特性
分子式 |
C12H16ClNO3 |
|---|---|
分子量 |
257.71 g/mol |
IUPAC名 |
(3S,4S)-4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO3.ClH/c1-16-11-5-3-2-4-8(11)9-6-13-7-10(9)12(14)15;/h2-5,9-10,13H,6-7H2,1H3,(H,14,15);1H/t9-,10-;/m1./s1 |
InChIキー |
OAUHQXKTEUYPFQ-DHTOPLTISA-N |
異性体SMILES |
COC1=CC=CC=C1[C@H]2CNC[C@H]2C(=O)O.Cl |
正規SMILES |
COC1=CC=CC=C1C2CNCC2C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


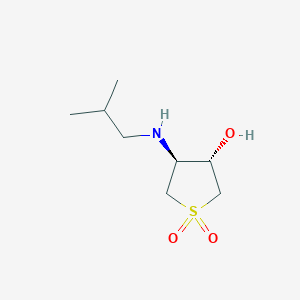
![3-[(Benzylsulfanyl)methyl]-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357754.png)
![3-{[(2-Phenylethyl)sulfanyl]methyl}-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357755.png)

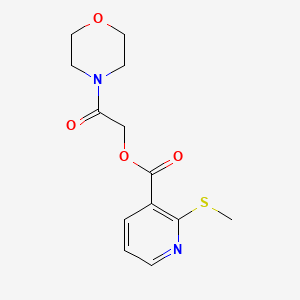

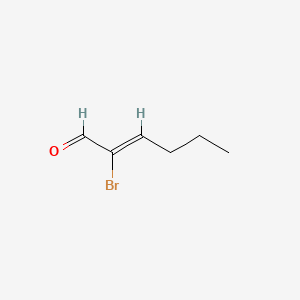
![6-(3-Bromo-4-methylphenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357780.png)

![N-benzyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B13357796.png)
![3-Ethyl-8-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B13357802.png)
![(S)-3-(Benzo[b]thiophen-3-yl)-2-(((benzyloxy)carbonyl)amino)propanoic acid](/img/structure/B13357806.png)
